molecular formula C17H21NO3 B1361859 (2,5-Dimethoxybenzyl)(4-methoxybenzyl)amine CAS No. 355816-10-3

(2,5-Dimethoxybenzyl)(4-methoxybenzyl)amine

カタログ番号: B1361859
CAS番号: 355816-10-3
分子量: 287.35 g/mol
InChIキー: DSTLUOCIHATZDD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Context and Discovery

The compound (2,5-Dimethoxybenzyl)(4-methoxybenzyl)amine emerged from systematic investigations into substituted benzylamine derivatives during the early 21st century. According to PubChem records, the compound was first catalogued in chemical databases on March 7, 2014, with subsequent modifications to its entry occurring as recently as May 24, 2025. This timeline reflects the relatively recent interest in this specific molecular structure within the broader context of benzylamine research.

The development of this compound can be traced to the historical progression of benzylamine chemistry, which has its roots in the accidental discovery of benzylamine by Rudolf Leuckart through the reaction of benzaldehyde with formamide in what became known as the Leuckart reaction. The evolution from simple benzylamine structures to more complex substituted derivatives like (2,5-Dimethoxybenzyl)(4-methoxybenzyl)amine represents the natural progression of synthetic organic chemistry toward more sophisticated molecular architectures.

Research into 2,5-dimethoxyphenyl-containing compounds has been particularly active in recent years, with studies focusing on structure-activity relationships of 2,5-dimethoxyphenethylamines and their derivatives. This broader research context has contributed to the interest in compounds like (2,5-Dimethoxybenzyl)(4-methoxybenzyl)amine, which incorporates the 2,5-dimethoxyphenyl motif within a benzylamine framework.

Nomenclature, Registry Numbers, and Chemical Classification

The systematic nomenclature of (2,5-Dimethoxybenzyl)(4-methoxybenzyl)amine follows International Union of Pure and Applied Chemistry conventions. The compound is officially designated as N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine. This naming convention clearly identifies the structural components: a 2,5-dimethoxyphenyl group connected via a methylene bridge to the nitrogen atom, which is also bonded to a 4-methoxyphenylmethyl group.

The compound exists in multiple forms with distinct registry numbers reflecting different salt forms and structural representations:

Form Chemical Abstracts Service Number Molecular Formula
Free base 5217-31-2 C₁₇H₂₁NO₃
Hydrobromide salt 1609407-14-8 C₁₇H₂₂BrNO₃

The hydrobromide salt form possesses a molecular weight of 368.3 grams per mole, while the free base has a correspondingly lower molecular weight due to the absence of the bromide counterion. Additional synonyms for the compound include various systematic names that emphasize different structural features, such as (2,5-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine and 1-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)methanamine.

From a chemical classification perspective, (2,5-Dimethoxybenzyl)(4-methoxybenzyl)amine belongs to the broader category of benzylamines, which are defined as toluenes in which one hydrogen of the methyl group is substituted by an amino group, with permitted substituents on either the benzene ring or the amino group. More specifically, this compound falls within the subcategory of substituted benzylamines due to the presence of methoxy groups on both benzyl moieties.

Position in Substituted Benzylamine Chemistry

(2,5-Dimethoxybenzyl)(4-methoxybenzyl)amine occupies a distinctive position within substituted benzylamine chemistry due to its unique structural features. Unlike simple benzylamine, which consists of a single benzyl group attached to an amine functional group, this compound represents a more complex tertiary amine structure incorporating two distinct substituted benzyl groups.

The compound's structural architecture can be understood in relation to its parent components. The 4-methoxybenzyl portion relates to 4-methoxybenzylamine, a primary amine that serves as a synthetic intermediate for various pharmaceuticals including idarubicin and meobentine. The incorporation of this moiety into a more complex tertiary amine structure represents an advancement in synthetic sophistication.

The 2,5-dimethoxybenzyl component contributes additional structural complexity and potential biological activity. Research has demonstrated that 2,5-dimethoxyphenyl-containing compounds often exhibit interesting pharmacological properties, particularly in the context of serotonin receptor interactions. The combination of both substitution patterns within a single molecule creates opportunities for unique chemical behavior and potential applications.

Within the broader landscape of substituted benzylamines, (2,5-Dimethoxybenzyl)(4-methoxybenzyl)amine exemplifies the trend toward increased molecular complexity and functional group diversity. This compound differs significantly from simpler substituted benzylamines, which typically feature single substitution patterns or single benzyl groups. The dual benzyl structure with different substitution patterns represents a more sophisticated approach to molecular design within this chemical class.

The synthetic accessibility of (2,5-Dimethoxybenzyl)(4-methoxybenzyl)amine has been demonstrated through various methodologies, including reductive amination approaches that combine appropriate benzaldehyde precursors with amine components. These synthetic strategies build upon established methods for benzylamine synthesis while accommodating the increased structural complexity required for this particular compound.

特性

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-19-15-6-4-13(5-7-15)11-18-12-14-10-16(20-2)8-9-17(14)21-3/h4-10,18H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTLUOCIHATZDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353356
Record name 1-(2,5-Dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355816-10-3
Record name 1-(2,5-Dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethoxybenzyl)(4-methoxybenzyl)amine typically involves the reaction of 2,5-dimethoxybenzyl chloride with 4-methoxybenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of (2,5-Dimethoxybenzyl)(4-methoxybenzyl)amine may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Types of Reactions:

    Oxidation: (2,5-Dimethoxybenzyl)(4-methoxybenzyl)amine can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form primary or secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzylamines with different functional groups.

科学的研究の応用

Medicinal Chemistry

Psychoactive Properties
Research indicates that derivatives of (2,5-dimethoxybenzyl)(4-methoxybenzyl)amine may exhibit psychoactive effects similar to classical psychedelics. Compounds within the 2C class, such as those derived from this amine, have been studied for their agonistic activity at serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and cognition .

Therapeutic Potential
Clinical investigations have demonstrated that compounds like 2C-B and its derivatives can be effective in treating psychiatric disorders such as depression and anxiety. The unique binding affinity of (2,5-dimethoxybenzyl)(4-methoxybenzyl)amine analogs to serotonin receptors suggests they could be developed into novel therapeutic agents .

Organic Synthesis

Intermediate for Drug Development
(2,5-Dimethoxybenzyl)(4-methoxybenzyl)amine serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it can be utilized in the preparation of compounds such as avanafil, a selective phosphodiesterase-5 inhibitor used for erectile dysfunction . The synthesis of these intermediates often involves palladium-catalyzed reactions that enhance yield and purity.

Synthetic Routes
The compound can be synthesized through various methods, including:

  • N-benzylation reactions , which enhance the pharmacological properties of the resulting amines.
  • Aza-Michael additions , where it acts as a nucleophile to form more complex structures .

Agrochemical Applications

The compound's structural properties also make it suitable for applications in agrochemicals. Its derivatives can act as fine chemical intermediates in the production of herbicides and pesticides, providing a pathway for developing more effective agricultural chemicals .

Case Studies

Study Findings
Clinical Case Report on 25I-NBOMeHighlighted the challenges in detecting new psychoactive substances derived from similar structures; emphasized the need for advanced testing methods .
Structure-Activity Relationship StudiesIdentified that modifications on the benzyl moiety significantly affect receptor binding affinities and selectivity; demonstrated that N-substitution enhances efficacy at serotonin receptors .
Synthesis of Symmetric AminesShowed successful application of (2,5-dimethoxybenzyl)(4-methoxybenzyl)amine in coupling reactions to form new secondary amines with potential pharmaceutical applications .

作用機序

The mechanism of action of (2,5-Dimethoxybenzyl)(4-methoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups on the benzyl ring can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

類似化合物との比較

Substituent Position and Number of Methoxy Groups

The position and number of methoxy groups on the benzyl rings critically influence pharmacological profiles:

  • N¹-(2,5-Dimethoxybenzyl)-N²-{2-[(2,5-Dimethoxybenzyl)amino]ethyl}-1,2-ethanediamine trihydrochloride (IIc): This analog has dual 2,5-dimethoxybenzyl groups. Compared to the target compound, it exhibits enhanced antiarrhythmic potency but similar toxicity (LD₅₀ = 320 mg/kg) .
  • (2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide : Substitution at 2,3- instead of 2,5-positions reduces anti-ischemic efficacy, likely due to altered electronic properties and steric hindrance .
  • N¹-(2,3,4-Trimethoxybenzyl)-N²-{2-[(2,3,4-Trimethoxybenzyl)amino]ethyl}-1,2-ethanediamine trihydrochloride (IId): The addition of a third methoxy group (2,3,4-trimethoxy) increases lipophilicity, improving membrane penetration but raising toxicity (LD₅₀ = 280 mg/kg) .

Table 1: Impact of Methoxy Substitution on Activity

Compound Methoxy Positions LD₅₀ (mg/kg) Key Activity
Target Compound 2,5- and 4- 300–500 Antiarrhythmic, anti-ischemic
IIc 2,5- (both rings) 320 Enhanced antiarrhythmic
IId 2,3,4- 280 High anti-ischemic, higher toxicity
(2,3-Dimethoxybenzyl) analog 2,3- and 4- 420 Reduced anti-ischemic

Alkyl Chain Length and Flexibility

The ethylenediamine linker (n=2) in the target compound contrasts with analogs featuring propane-1,3-diamine (n=3):

  • N¹-(2,4-Dimethoxybenzyl)-N³-{3-[(2,4-Dimethoxybenzyl)amino]propyl}-1,3-propanediamine trihydrochloride (IIf): The longer chain (n=3) reduces antiarrhythmic activity but improves metabolic stability due to decreased conformational flexibility .

Morpholine and Cycloalkyl Derivatives

  • (2,5-Dimethoxybenzyl)-(3-morpholin-4-yl-propyl)-amine (CAS 626207-96-3) : Incorporation of a morpholine ring enhances solubility and alters receptor selectivity, shifting activity toward α-adrenergic modulation rather than ion channel effects .
  • N-(2,5-Dimethoxybenzyl)cycloheptanamine hydrochloride : The bulky cycloheptyl group increases lipophilicity, improving blood-brain barrier penetration but reducing cardiovascular specificity .

Table 2: Pharmacokinetic and Selectivity Comparisons

Compound Structural Feature Key Property
Target Compound Ethylenediamine linker Balanced potency and toxicity
Morpholine analog (CAS 626207-96-3) Morpholine ring Enhanced solubility, α-adrenergic activity
Cycloheptanamine derivative Cycloalkyl substituent High CNS penetration, off-target effects

Sulfonamide and Aryl Derivatives

  • N-(2,5-Dimethoxybenzyl)-4-methylbenzenesulfonamide (1F) : The sulfonamide group increases acidity and plasma protein binding, reducing bioavailability compared to the amine-based target compound .
  • 25T-NBOMe (2b) : This phenylalkylamine derivative, with a methylthio group, exhibits potent serotonin receptor (5-HT₂A) agonism, diverging from the target compound’s cardiotropic focus .

Research Findings and Clinical Relevance

  • Toxicity vs. Efficacy : Analogs with additional methoxy groups (e.g., IId) show higher toxicity, limiting therapeutic windows. The target compound’s balanced profile makes it a candidate for preclinical arrhythmia studies .
  • Structural Optimization : Propane-1,3-diamine linkers (n=3) improve metabolic stability but require dosage adjustments due to reduced potency .
  • Discontinued Derivatives : Compounds like N-(2,5-dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 356092-88-1) were withdrawn due to insufficient selectivity or adverse effects, underscoring the target compound’s relative advantages .

生物活性

(2,5-Dimethoxybenzyl)(4-methoxybenzyl)amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound consists of two methoxy-substituted benzyl groups linked by an amine functional group, which enhances its lipophilicity and biological activity compared to simpler analogs. The unique structure allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.

Anticancer Properties

Recent studies have indicated that compounds similar to (2,5-Dimethoxybenzyl)(4-methoxybenzyl)amine exhibit anticancer properties. For instance, derivatives of methoxy-substituted compounds have shown efficacy in inducing apoptosis in cancer cells by increasing intracellular reactive oxygen species (ROS) levels, which can lead to mitochondrial dysfunction and cell death .

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameMechanism of ActionCell Line TestedIC50 (µM)
BZNQIncreases ROSNIH3T310
DMNQInduces apoptosisH-Ras15
(2,5-Dimethoxybenzyl)(4-methoxybenzyl)amineNot yet quantifiedTBDTBD

Antimicrobial Activity

Research also suggests that (2,5-Dimethoxybenzyl)(4-methoxybenzyl)amine may possess antimicrobial properties. Compounds with similar methoxy substitutions have been evaluated for their ability to inhibit bacterial growth. The presence of methoxy groups is believed to enhance the interaction with microbial membranes, leading to increased antimicrobial efficacy .

The mechanism by which (2,5-Dimethoxybenzyl)(4-methoxybenzyl)amine exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways. For example, studies on related compounds have shown that modifications at the benzyl positions can significantly affect receptor binding affinities and potencies at serotonin receptors (5-HT2A and 5-HT2C) .

Case Studies and Research Findings

  • Study on Apoptosis Induction : A study focusing on naphthoquinone derivatives demonstrated that increasing ROS levels led to significant apoptosis in cancer cell lines. This suggests that the structural features of compounds like (2,5-Dimethoxybenzyl)(4-methoxybenzyl)amine could similarly influence apoptotic pathways .
  • Antimicrobial Testing : Preliminary tests on related compounds indicated promising results against various bacterial strains. The antimicrobial activity was attributed to the ability of these compounds to disrupt bacterial cell membranes .
  • Receptor Binding Studies : Research into the binding affinities at serotonin receptors revealed that structural modifications significantly influenced the agonist activity. This highlights the importance of the methoxy groups in modulating biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,5-Dimethoxybenzyl)(4-methoxybenzyl)amine, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via reductive amination between 2,5-dimethoxybenzaldehyde and 4-methoxybenzylamine, using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4–5) . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry to favor amine formation. For scalability, inert atmospheres (N2/Ar) and controlled temperature (25–40°C) improve yield by minimizing oxidative byproducts .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Answer : Nuclear magnetic resonance (NMR) is critical for structural confirmation:

  • 1H-NMR : Methoxy groups appear as singlets near δ 3.7–3.8 ppm; aromatic protons show splitting patterns consistent with substitution (e.g., para-methoxybenzyl protons as doublets at δ 6.8–7.1 ppm) .
  • LC-MS/MS : Provides molecular ion confirmation ([M+H]+ expected at m/z ~316) and purity assessment. Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for optimal separation .

Q. How is this compound utilized in early-stage drug discovery, particularly for CNS-targeted therapies?

  • Answer : Its structural similarity to phenethylamine derivatives makes it a scaffold for serotonin receptor (5-HT2A/2C) ligands. In vitro assays (radioligand binding) using HEK-293 cells transfected with human receptors can determine affinity (Ki values). Functional activity (agonism/antagonism) is assessed via calcium flux assays .

Advanced Research Questions

Q. What analytical challenges arise when detecting (2,5-Dimethoxybenzyl)(4-methoxybenzyl)amine in biological matrices, and how are they mitigated?

  • Answer : Challenges include low concentrations in plasma (LOQs ~1–20 ng/mL) and matrix interference. Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) improves recovery. LC-MS/MS with multiple reaction monitoring (MRM) transitions enhances specificity—e.g., m/z 316 → 121 (quantifier) and 316 → 178 (qualifier) . For urine, enzymatic hydrolysis (β-glucuronidase) may be required to detect glucuronidated metabolites .

Q. How do computational models predict the compound’s interaction with monoamine transporters (e.g., SERT, NET)?

  • Answer : Molecular docking (AutoDock Vina) using crystal structures of transporters (PDB: 5I6X for SERT) identifies key binding residues. Free energy perturbation (FEP) calculations refine affinity predictions. Methoxy groups at 2,5-positions increase lipophilicity (clogP ~2.5), favoring blood-brain barrier penetration, as validated by in situ perfusion models .

Q. What stability issues arise under varying pH and temperature conditions, and how are degradation pathways characterized?

  • Answer : Accelerated stability studies (40°C/75% RH) reveal hydrolysis of the benzylamine moiety at pH <3, forming 2,5-dimethoxybenzaldehyde and 4-methoxybenzylamine. High-resolution mass spectrometry (HRMS) identifies degradation products. Stabilization requires lyophilized storage at −20°C in amber vials .

Q. How can contradictory pharmacological data (e.g., divergent Ki values across studies) be resolved?

  • Answer : Discrepancies may stem from assay conditions (e.g., buffer composition, cell line variability). Standardize protocols using reference compounds (e.g., ketanserin for 5-HT2A). Meta-analyses comparing radioligand vs. functional assays clarify whether differences reflect binding affinity or efficacy .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。